Niga-ichigoside F1

描述

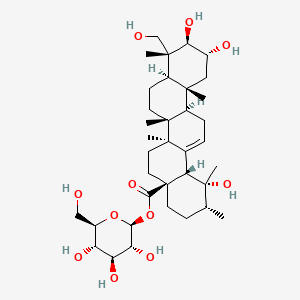

Niga-ichigoside F1 是一种天然存在的乌索烷三萜类化合物。它主要从蔷薇科植物悬钩子属的 Rubus imperialis 中分离得到。 该化合物因其抗高脂血症、抗氧化和镇痛特性而受到广泛关注 .

准备方法

合成路线和反应条件

Niga-ichigoside F1 通常从 Rubus imperialis 植物中提取。 提取过程包括从植物材料中获得粗提物,然后使用树脂柱分离和高速逆流色谱法进行高效纯化 .

工业生产方法

This compound 的工业生产涉及从 Rubus imperialis 中进行大规模提取。该过程包括:

提取: 使用溶剂从植物材料中提取粗化合物。

化学反应分析

反应类型

Niga-ichigoside F1 经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 它可以发生取代反应形成新的化合物

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 条件根据引入的取代基而有所不同

主要形成的产物

科学研究应用

Niga-ichigoside F1 具有广泛的科学研究应用:

化学: 用作分析研究中的参考化合物以及合成新衍生物。

生物学: 研究其对脂质代谢和氧化应激的影响。

医学: 研究其在治疗非酒精性脂肪肝病、高脂血症和疼痛管理方面的潜力 .

工业: 用于开发抗氧化剂和抗炎产品

作用机制

Niga-ichigoside F1 通过多个分子靶点和途径发挥作用:

相似化合物的比较

Niga-ichigoside F1 由于其抗高脂血症、抗氧化和镇痛特性的结合而独一无二。类似的化合物包括:

4-epi-nigaichigoside F1: 表现出类似的 COX 抑制活性。

Trachelosperoside B-1: 对 COX-1 酶表现出中等选择性.

这些化合物共享一些生物活性,但在其特定的分子靶点和途径方面有所不同。

生物活性

Niga-ichigoside F1 (NI) is a natural compound primarily derived from the tuberous roots of Potentilla anserina and has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of NI, including its anti-inflammatory, antioxidant, and cytotoxic properties, as well as its implications in various health contexts.

Chemical Structure and Properties

This compound is classified as a triterpenoid glycoside with the molecular formula and a CAS number of 95262-48-9. Its structure contributes to its bioactivity, influencing interactions with biological targets.

1. Anti-inflammatory Effects

NI has been shown to exhibit significant anti-inflammatory properties. It reduces nitric oxide (NO) secretion, which is a key mediator in inflammatory responses. In studies involving Rubus imperialis extracts, NI was effective in lowering NO levels, indicating its potential in managing inflammatory conditions .

2. Antioxidant Activity

The compound demonstrates antioxidant activity by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation helps maintain redox homeostasis and regulates lipid metabolism genes, particularly in the context of high-fat diet-induced hepatic steatosis .

3. Gastroprotective Effects

Research indicates that NI possesses gastroprotective effects, potentially through its ability to modulate gastric mucosal defense mechanisms. This activity suggests its therapeutic potential for gastrointestinal disorders .

4. Cytotoxicity and Genotoxicity

A critical aspect of NI's biological profile is its cytotoxicity assessment. Recent studies have evaluated its effects on HepG2/C3A cells, revealing no significant cytogenotoxic effects across a range of concentrations (0.1 to 20 μg/ml). Flow cytometry analyses confirmed that NI does not disrupt the cell cycle or induce apoptosis, suggesting a favorable safety profile in terms of genotoxicity .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Study 1: Anti-inflammatory Mechanism

A study on the extract of Rubus imperialis demonstrated that NI significantly reduced inflammatory markers in vitro. The reduction in NO levels supports its use as a natural anti-inflammatory agent.

Case Study 2: Hepatic Steatosis

In animal models subjected to high-fat diets, NI showed protective effects against hepatic steatosis by modulating lipid metabolism through Nrf2 activation. This finding highlights its potential role in metabolic syndrome management.

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3/t18-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,31+,32+,33-,34-,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKBYJLXSKPKSC-JVJIQXRHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95262-48-9 | |

| Record name | Dotorioside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95262-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niga-ichigoside F1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095262489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。